molecular formula C27H34N2O9 B10853578 Turbinatine

Turbinatine

Cat. No.: B10853578
M. Wt: 530.6 g/mol
InChI Key: XAYUCVICBPYPRE-LPRPFWDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Turbinatine, commonly known as terbinafine, is a synthetic allylamine antifungal compound. It is primarily used to treat dermatophyte infections of the skin, nails, and hair. This compound is highly lipophilic, meaning it tends to accumulate in fatty tissues, skin, and nails. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes, thereby causing fungal cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

Turbinatine can be synthesized through a multi-step process. The synthesis typically involves the following steps:

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves:

Chemical Reactions Analysis

Types of Reactions

Turbinatine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Turbinatine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study allylamine chemistry and the synthesis of antifungal agents.

    Biology: this compound is used to study fungal cell biology and the mechanisms of antifungal resistance.

    Medicine: It is extensively researched for its therapeutic potential in treating fungal infections.

    Industry: This compound is used in the development of antifungal coatings and materials .

Mechanism of Action

Turbinatine exerts its antifungal effects by inhibiting the enzyme squalene monooxygenase (also known as squalene epoxidase). This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound causes an accumulation of squalene and a deficiency of ergosterol, leading to weakened cell membranes and fungal cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Turbinatine is unique due to its high lipophilicity, which allows it to accumulate in skin, nails, and fatty tissues. This property enhances its effectiveness in treating dermatophyte infections compared to other antifungal agents .

Properties

Molecular Formula

C27H34N2O9

Molecular Weight

530.6 g/mol

IUPAC Name

methyl (Z)-2-[(2S,3S,4S,12bS)-3-ethenyl-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxyprop-2-enoate

InChI

InChI=1S/C27H34N2O9/c1-3-13-16(17(11-30)26(35)36-2)10-19-21-15(14-6-4-5-7-18(14)28-21)8-9-29(19)25(13)38-27-24(34)23(33)22(32)20(12-31)37-27/h3-7,11,13,16,19-20,22-25,27-28,30-34H,1,8-10,12H2,2H3/b17-11-/t13-,16-,19-,20-,22-,23+,24-,25-,27+/m0/s1

InChI Key

XAYUCVICBPYPRE-LPRPFWDGSA-N

Isomeric SMILES

COC(=O)/C(=C\O)/[C@H]1C[C@H]2C3=C(CCN2[C@H]([C@H]1C=C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)C5=CC=CC=C5N3

Canonical SMILES

COC(=O)C(=CO)C1CC2C3=C(CCN2C(C1C=C)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC=C5N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.